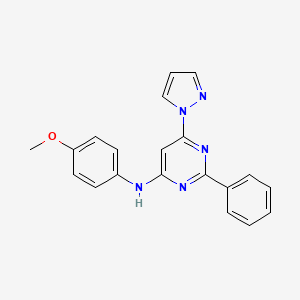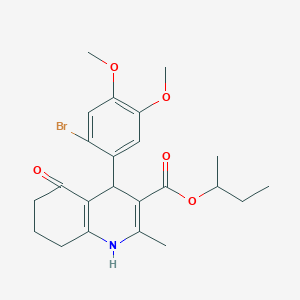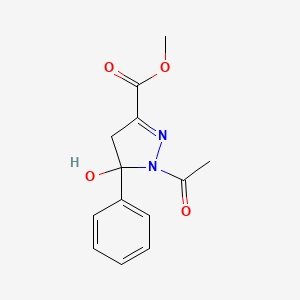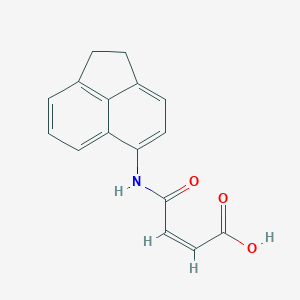
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-PPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in various research studies.
科学研究应用
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit various kinases such as Aurora A, B, and C, FLT3, and JAK2. These kinases play important roles in cell division, cell growth, and immune response. Inhibition of these kinases can lead to the suppression of cancer cell growth and proliferation, making N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine a potential anti-cancer agent. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.
作用机制
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a competitive inhibitor of the ATP binding site of various kinases. It binds to the kinase domain and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to suppress the growth of tumor xenografts in animal models. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments is its high potency and selectivity for various kinases. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high cost and limited availability.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One of the areas of interest is the development of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential anti-cancer agent. Further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential treatment for autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, the development of novel analogs of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine with improved potency and selectivity for specific kinases is an area of interest for future research.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-methoxyphenylhydrazine with 2-phenylpyrimidine-4,6-diamine in the presence of pyrazole-1-carboxylic acid and EDCI/HOBt as coupling agents. The reaction is carried out in DMF solvent at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in high yield and purity.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-26-17-10-8-16(9-11-17)22-18-14-19(25-13-5-12-21-25)24-20(23-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSLXGRAOXZSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)
![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)


![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)

![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)